molecular formula C8H10ClNO2 B1182302 Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride CAS No. 1210713-28-2

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride

Cat. No.: B1182302
CAS No.: 1210713-28-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with methylamine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(2-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-8-4-6(9-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJZEQERCVTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.